![molecular formula C17H26N2O3 B3008557 N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide CAS No. 860650-67-5](/img/structure/B3008557.png)

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

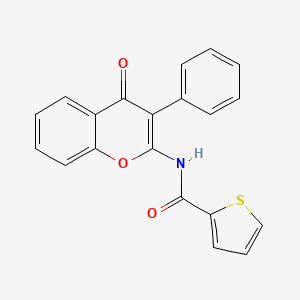

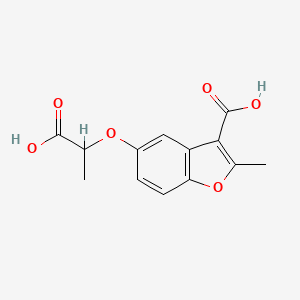

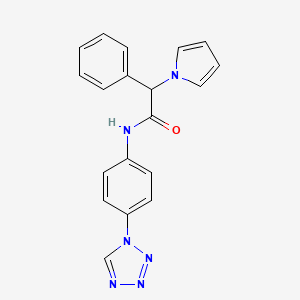

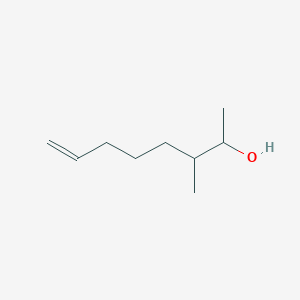

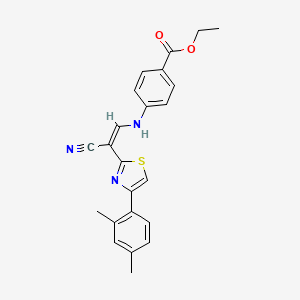

“N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide” is a chemical compound. The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . It is similar to other compounds such as “4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide” and "N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide" .

Molecular Structure Analysis

The molecular structure of “N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide” has been analyzed using various spectroscopic techniques . The molecule contains a total of 56 bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide” have been analyzed using various techniques .Aplicaciones Científicas De Investigación

Electrochemical Sensors

The compound has been utilized in the formation of self-assembled monolayers on glassy carbon electrodes. These modified electrodes can be used for the electrochemical determination of various substances, such as hydroxychloroquine . The presence of the compound on the electrode surface reduces the overpotential required for oxidation reactions, improving the sensitivity and selectivity of the electrochemical sensors.

Environmental Toxicity Mitigation

Methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate is part of a class of carbamate pesticides known for their broad-spectrum activity against pests. However, their extensive use has led to environmental toxicity. Research has focused on biodegradation as a cost-effective and eco-friendly approach to removing these pesticide residues from soil and water environments .

Enzymatic Degradation Studies

Studies have investigated the hydrolysis mechanism of carbamate pesticides like methomyl, which is structurally related to the compound . Enzymes such as esterases have been shown to catalyze the degradation of these compounds, providing insights into the development of bioremediation strategies .

Drug Design and Medicinal Chemistry

Carbamates are significant in medicinal chemistry due to their modifiable structure, which allows for the optimization of biological properties. The compound’s structure can be altered at the O- and N-termini to improve stability and pharmacokinetic properties, making it valuable in drug design .

Mecanismo De Acción

Target of Action

The primary target of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the fatty acid biosynthesis pathway, affecting the production of essential cellular components.

Biochemical Pathways

The compound primarily affects the fatty acid biosynthesis pathway . By interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it may disrupt the normal function of this pathway, leading to downstream effects on cell growth and division.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Safety and Hazards

Propiedades

IUPAC Name |

methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)12-8-11(10-18-19-15(21)22-7)9-13(14(12)20)17(4,5)6/h8-10,20H,1-7H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLPXQKCKPQIOG-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)